(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17497495
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO2 |
|---|---|
| Molecular Weight | 199.22 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
| Standard InChI Key | IUCDDKLSPJFWKB-LDWIPMOCSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₀H₁₄FNO₂, with a molecular weight of 199.22 g/mol. Its IUPAC name explicitly defines the stereochemistry at the C1 and C2 positions as (1R,2R), ensuring precise spatial arrangement of functional groups. The aromatic ring features a 2-fluoro substituent and a 4-methoxy group, which influence electronic distribution and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1213453-74-7 |
| Molecular Formula | C₁₀H₁₄FNO₂ |
| Molecular Weight | 199.22 g/mol |
| Stereochemistry | (1R,2R) |
| Aromatic Substituents | 2-fluoro, 4-methoxy |
The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized aromatic system, enhancing solubility in polar solvents and influencing binding affinity in biological systems .
Synthetic Methodologies
Chiral Resolution and Asymmetric Synthesis
The synthesis of (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol typically involves asymmetric catalytic reduction or enzymatic resolution. A patent by US7414153B2 details a process for synthesizing optically active erythro-2-amino-1-phenyl-1-propanol derivatives, which can be adapted for this compound . Key steps include:
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Oximation of α-Ketol Precursors: Reacting 1-(2-fluoro-4-methoxyphenyl)-1-hydroxy-2-propanone with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium hydroxide) to form the corresponding oxime .
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Catalytic Hydrogenation: Reducing the oxime using a nickel-aluminum alloy catalyst under controlled pH and temperature conditions to yield the β-amino alcohol .
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Stereochemical Purification: Isolating the (1R,2R) enantiomer via diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Ni-Al (1.5–5.0 ratio) |
| Temperature | 0–30°C |
| Solvent System | Ethanol/water (3:1 v/v) |
| Resolution Efficiency | >85% enantiomeric excess |
This method avoids racemization by maintaining mild acidic conditions during reduction, critical for preserving stereochemical integrity .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-F stretch), and 1250 cm⁻¹ (C-O-C asym. stretch) .
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NMR (¹H): δ 7.25–6.80 (m, 3H, aromatic), δ 4.10 (s, 3H, OCH₃), δ 3.85–3.60 (m, 2H, CH₂OH), δ 2.95 (q, 1H, CHNH₂) .
| Supplier | Purity | Price (per gram) | Lead Time |
|---|---|---|---|
| Labter Pharmatech | 98% | $450 | 2 weeks |
| Hebei Boxin Biotech | 99% | $380 | 3 weeks |
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